molecular formula C9H7BrF2N2O B14763918 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile

5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile

Cat. No.: B14763918
M. Wt: 277.07 g/mol
InChI Key: PKXCZVUFPZLUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile: is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a bromine atom, a difluoropropoxy group, and a nitrile group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile typically involves the bromination of 2-(2,2-difluoropropoxy)nicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Addition Reactions: The nitrile group can undergo addition reactions with nucleophiles, forming amides or other related compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while oxidation and reduction can lead to the formation of corresponding oxides or reduced derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology and Medicine: In biological research, this compound is used to study the effects of brominated and fluorinated compounds on biological systems. It may also be investigated for its potential therapeutic applications due to its unique chemical structure.

Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new chemical entities with desired biological or chemical activities.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile involves its interaction with specific molecular targets. The bromine and difluoropropoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
  • 2-Bromo-5-(difluoromethoxy)nicotinonitrile
  • 5-Bromo-2-chloronicotinonitrile

Uniqueness: 5-Bromo-2-(2,2-difluoropropoxy)nicotinonitrile is unique due to the presence of the difluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it different from other brominated nicotinonitriles.

Properties

Molecular Formula

C9H7BrF2N2O

Molecular Weight

277.07 g/mol

IUPAC Name

5-bromo-2-(2,2-difluoropropoxy)pyridine-3-carbonitrile

InChI

InChI=1S/C9H7BrF2N2O/c1-9(11,12)5-15-8-6(3-13)2-7(10)4-14-8/h2,4H,5H2,1H3

InChI Key

PKXCZVUFPZLUIN-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=C(C=C(C=N1)Br)C#N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.